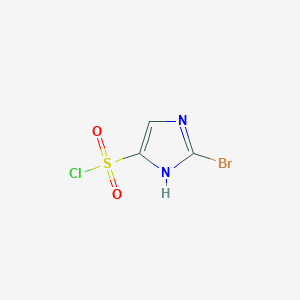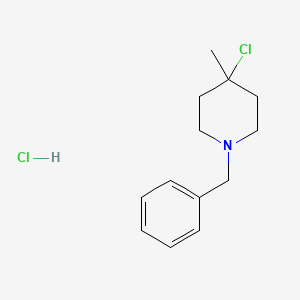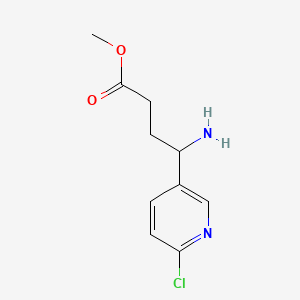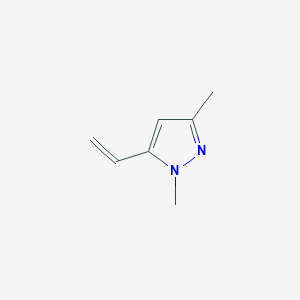![molecular formula C12H15BrClN B13550398 8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13550398.png)
8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride is a chemical compound known for its unique spiro structure, which involves a cyclobutane ring fused to an isoquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride typically involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.
Spirocyclization: The cyclobutane ring is formed through a spirocyclization reaction, which can be facilitated by using a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization reactions can modify the spiro structure to create new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield azido, cyano, or thiol derivatives.
Aplicaciones Científicas De Investigación
8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.
Mecanismo De Acción
The mechanism of action of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 8’-chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride
- 8’-fluoro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride
- 8’-iodo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride
Uniqueness
The uniqueness of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]hydrochloride lies in its bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C12H15BrClN |
|---|---|
Peso molecular |
288.61 g/mol |
Nombre IUPAC |
8-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-11-4-1-3-10-9(11)7-14-8-12(10)5-2-6-12;/h1,3-4,14H,2,5-8H2;1H |
Clave InChI |
PXAWTGLOBKHHBS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CNCC3=C2C=CC=C3Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


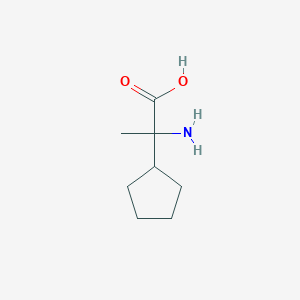
![4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13550323.png)


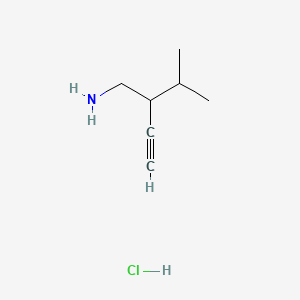
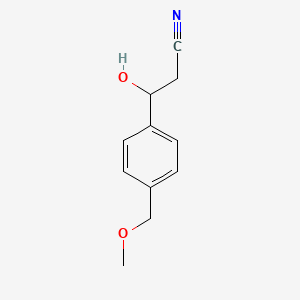

![diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate](/img/structure/B13550355.png)
